molecular formula C10H21NO2 B12629153 Ethyl 3-[(pentan-2-yl)amino]propanoate

Ethyl 3-[(pentan-2-yl)amino]propanoate

Cat. No.: B12629153
M. Wt: 187.28 g/mol
InChI Key: HPAXKLZTIAJTQG-UHFFFAOYSA-N
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Description

Ethyl 3-[(pentan-2-yl)amino]propanoate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a propanoate group attached to an ethyl group and an amino group substituted with a pentan-2-yl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(pentan-2-yl)amino]propanoate typically involves the esterification of 3-[(pentan-2-yl)amino]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous mixing of 3-[(pentan-2-yl)amino]propanoic acid and ethanol with a catalyst, followed by separation and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(pentan-2-yl)amino]propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-[(pentan-2-yl)amino]propanoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as halides or alkoxides under appropriate conditions.

Major Products

    Hydrolysis: 3-[(pentan-2-yl)amino]propanoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Ethyl 3-[(pentan-2-yl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of Ethyl 3-[(pentan-2-yl)amino]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-[(pentan-2-yl)amino]propanoic acid, which can then interact with biological pathways. The amino group may also participate in hydrogen bonding and other interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(pentan-3-yl)amino]propanoate
  • Ethyl 3-[(pentan-4-yl)amino]propanoate
  • Ethyl 3-[(pentan-5-yl)amino]propanoate

Uniqueness

Ethyl 3-[(pentan-2-yl)amino]propanoate is unique due to the specific positioning of the pentan-2-yl group, which can influence its reactivity and interactions compared to other positional isomers. This unique structure can result in different biological activities and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

ethyl 3-(pentan-2-ylamino)propanoate

InChI

InChI=1S/C10H21NO2/c1-4-6-9(3)11-8-7-10(12)13-5-2/h9,11H,4-8H2,1-3H3

InChI Key

HPAXKLZTIAJTQG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NCCC(=O)OCC

Origin of Product

United States

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